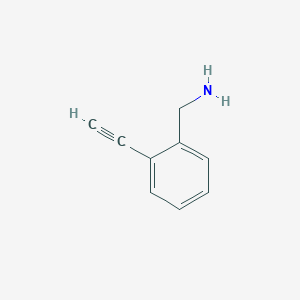

(2-Ethynylphenyl)methanamine

Description

Historical Context and Development

The development of this compound can be traced through the broader evolution of acetylenic chemistry and benzylamine derivatives in organic synthesis. The compound's significance emerged particularly with the advancement of cross-coupling methodologies in the late 20th century. The Sonogashira reaction, developed as a palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl halides, provided crucial synthetic pathways for accessing ethynyl-substituted aromatic compounds. This methodology enabled the systematic preparation of compounds like this compound through strategic coupling reactions.

The historical development of this compound is intrinsically linked to advances in protecting group chemistry and regioselective synthesis. Early synthetic approaches faced challenges in achieving selective functionalization of aromatic systems bearing both ethynyl and aminomethyl substituents. The evolution of mild reaction conditions and catalyst systems has progressively enhanced the accessibility of this compound, with recent developments focusing on air-stable organopalladium catalysts that enable reactions under ambient atmospheric conditions.

Research into aromatic reactivity patterns has provided fundamental insights into the electronic effects of ethynyl substituents. Studies conducted in the late 1960s established that the ethynyl group exhibits strong electron-withdrawing properties, with investigations revealing that it deactivates aromatic systems more significantly from the meta-position than from the para-position. These findings laid the groundwork for understanding the reactivity patterns of this compound and related compounds.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is classified as a primary arylalkylamine, featuring a benzene ring substituted with an ethynyl group at the ortho-position relative to the methanamine substituent. Alternative nomenclature includes 2-ethynylphenylmethanamine and (2-ethynylphenyl)methylamine, though the former represents the preferred systematic naming convention.

The compound possesses the molecular formula Carbon nine Hydrogen nine Nitrogen (C₉H₉N) with a molecular weight of 131.18 grams per mole. Chemical Abstracts Service has assigned the registry number 38379-21-4 to this compound, providing a unique identifier for database searches and regulatory documentation. The compound's structural classification places it within the broader category of acetylenic amines, specifically those containing terminal alkyne functionality.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.18 g/mol |

| Chemical Abstracts Service Number | 38379-21-4 |

| Chemical Classification | Primary Arylalkylamine |

| Functional Groups | Terminal Alkyne, Primary Amine |

The compound's classification extends to its physicochemical properties, where it exhibits characteristics typical of both acetylenic compounds and benzylamines. The presence of the ethynyl group imparts electron-withdrawing effects that influence the basicity of the amine functionality, creating a compound with intermediate properties between simple benzylamines and more electron-deficient analogs.

Structural Significance in Organic Chemistry

The structural architecture of this compound presents several features of significant importance in organic chemistry. The compound contains a terminal alkyne positioned ortho to an aminomethyl group, creating a 1,2-disubstitution pattern on the benzene ring. This arrangement facilitates unique reactivity patterns, particularly in cyclization reactions where the spatial proximity of functional groups enables intramolecular processes.

The ethynyl group's electron-withdrawing nature significantly influences the electronic properties of the aromatic system. Research has demonstrated that the ethynyl substituent exhibits a sigma-constant value of 0.233, indicating substantial electron-withdrawing inductive effects. When positioned para to electron-donating groups, the ethynyl moiety can exert strong electron-withdrawing resonance effects, as evidenced by a sigma-minus constant of 0.52. These electronic effects directly impact the reactivity of the adjacent aminomethyl group, modulating its nucleophilic character and participation in various chemical transformations.

The compound's structural features enable participation in diverse synthetic transformations. The terminal alkyne functionality serves as an excellent substrate for cross-coupling reactions, particularly Sonogashira couplings with aryl and vinyl halides. Simultaneously, the aminomethyl group provides nucleophilic reactivity and serves as a handle for further functionalization through standard amine chemistry. This dual functionality makes this compound particularly valuable as a synthetic intermediate.

Conformational analysis reveals that the compound can adopt multiple conformations due to rotation around the benzylic carbon-nitrogen bond. The presence of the ethynyl group introduces steric considerations that influence the preferred conformational states. These structural features contribute to the compound's utility in cascade reactions and its ability to serve as a building block for complex heterocyclic systems.

Current Research Landscape

Contemporary research involving this compound spans multiple areas of organic chemistry, with particular emphasis on synthetic methodology development and pharmaceutical applications. Recent investigations have focused on the compound's utility in cascade cyclization reactions, where its bifunctional nature enables the construction of complex ring systems through sequential transformations. These studies have demonstrated the compound's effectiveness in forming heterocyclic structures, particularly isoindoline derivatives, through intramolecular cyclization processes.

| Research Area | Key Findings | Applications |

|---|---|---|

| Cascade Reactions | Efficient cyclization to isoindolines | Heterocycle synthesis |

| Cross-Coupling Chemistry | Versatile Sonogashira substrate | Building block synthesis |

| Pharmaceutical Chemistry | Bioactive compound precursor | Drug development |

| Materials Science | Polymer incorporation potential | Advanced materials |

Current synthetic methodologies have achieved significant advances in accessing this compound through improved reaction conditions. Recent protocols employ optimized catalyst systems that enable efficient coupling reactions under mild conditions. These developments include the use of iridium-catalyzed carbon-hydrogen activation processes for direct introduction of ethynyl groups into benzylamine frameworks, providing atom-economical synthetic routes.

Research in catalytic applications has revealed the compound's potential as a ligand or substrate in various transformations. Studies have demonstrated its effectiveness in promoting cyanamide reactions, where the ethynyl group's electronic properties enhance reaction selectivity and efficiency. These catalytic applications highlight the compound's versatility beyond its role as a synthetic intermediate.

The pharmaceutical research landscape shows increasing interest in this compound derivatives for drug discovery applications. The compound's structural features align with pharmacophores found in various bioactive molecules, making it an attractive starting point for medicinal chemistry programs. Research has focused on developing synthetic routes that enable efficient preparation of compound libraries for biological evaluation, with particular attention to maintaining the integrity of both functional groups throughout multi-step synthetic sequences.

Propriétés

IUPAC Name |

(2-ethynylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYSAKUWUWOCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663663 | |

| Record name | 1-(2-Ethynylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38379-21-4 | |

| Record name | 1-(2-Ethynylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(2-Ethynylphenyl)methanamine, also known as 2-ethynylphenylmethanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N, with a molecular weight of approximately 135.19 g/mol. The compound features an ethynyl group attached to a phenyl ring and a methanamine moiety, which contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 135.19 g/mol |

| Functional Groups | Ethynyl, Amino |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Neuroactive Properties : Similar compounds have shown neuroactivity, indicating potential applications in treating neurological disorders.

- Antiproliferative Effects : Some derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in cancer cells .

Case Studies and Research Findings

- Synthesis and Evaluation : A study investigated the synthesis of this compound and its derivatives, assessing their biological activity through in vitro assays. The results indicated promising activity against specific cancer cell lines, suggesting potential therapeutic applications .

- In Vivo Studies : Another study explored the effects of this compound on glucose metabolism in animal models. The compound demonstrated significant improvements in glucose tolerance, indicating its potential role in managing diabetes .

- Mechanistic Insights : Research on the mechanism revealed that this compound could modulate signaling pathways associated with cell growth and apoptosis, further supporting its role as a candidate for cancer therapy .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial strains |

| Neuroactivity | Possible applications in neurological disorder treatments |

| Antiproliferative | Inhibition of cancer cell proliferation |

| Glucose Metabolism Modulation | Improvements in glucose tolerance in animal models |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of (2-Ethynylphenyl)methanamine can exhibit significant anticancer properties. For instance, research into the synthesis of imidazo[1,2-a]pyridines from this compound has shown promising results as potential anticancer agents . The ability to modify the structure of this compound allows for the development of new drugs targeting specific cancer pathways.

Targeted Drug Delivery : The incorporation of this compound into drug delivery systems has been explored due to its ability to form stable complexes with various biomolecules. This characteristic can enhance the bioavailability and efficacy of therapeutic agents .

Organic Synthesis

Cascade Reactions : The compound has been utilized in cascade cycloaddition reactions, demonstrating its versatility in organic synthesis. A study reported gram-scale cascade reactions involving this compound that resulted in diverse product formation under mild conditions . This application highlights its potential for synthesizing complex organic molecules efficiently.

Building Block for Probes : The compound serves as a functional building block in the synthesis of chemical probes. These probes are valuable tools for studying biological processes and interactions at the molecular level. The ability to append functional groups allows for tailored applications in chemical biology .

Catalytic Applications

Recent advancements have showcased the use of this compound in catalytic systems, particularly in reactions involving cyanamides. Its role as a ligand or substrate can facilitate various catalytic transformations, enhancing reaction rates and selectivity .

Table 1: Summary of Applications

Table 2: Key Findings from Case Studies

| Study Focus | Key Findings | Year |

|---|---|---|

| Anticancer Agents | Novel imidazo[1,2-a]pyridines show significant activity | 2023 |

| Cascade Reactions | Efficient gram-scale synthesis achieved | 2024 |

| Catalytic Transformations | Enhanced selectivity and yield in cyanamide reactions | 2023 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric effects of substituents significantly alter physicochemical properties. Below is a comparative analysis:

Table 1: Substituent-Driven Comparisons

Key Observations :

- Electron Effects : Ethynyl (-C≡CH) is electron-withdrawing, reducing electron density on the aromatic ring compared to ethyl (-CH2CH3) or methyl (-CH3) groups. This alters reactivity in electrophilic substitution reactions .

- Lipophilicity : Ethyl and methyl substituents increase hydrophobicity, whereas methoxy groups enhance water solubility .

Chain Length and Amine Functionalization

The position and nature of the amine group further differentiate these compounds:

Table 2: Amine Group Comparisons

Key Observations :

- Primary Amines : this compound’s primary amine group enhances nucleophilicity, making it reactive in condensation or Schiff base formation .

- Chain Length : Ethanamine derivatives (e.g., 2-(3-chloro-2-methoxyphenyl)ethanamine) exhibit longer retention times in chromatography due to increased hydrophobicity .

Table 3: Hazard Comparisons

Key Observations :

- Primary aryl methanamines generally require precautions against skin/eye contact and inhalation due to amine reactivity .

Méthodes De Préparation

Direct Nucleophilic Substitution of 2-Iodo or 2-Bromo Derivatives

One of the classical approaches involves the halogenation of 2-ethynylbenzene derivatives followed by nucleophilic substitution with ammonia or primary amines.

- Step 1: Synthesize 2-iodo- or 2-bromo-phenylacetylene via halogenation of phenylacetylene.

- Step 2: React the halogenated intermediate with excess ammonia or a primary amine under nucleophilic substitution conditions.

- Solvent: Ethanol or acetonitrile.

- Temperature: Reflux (~80–100°C).

- Catalyst: None typically required, but copper catalysts can facilitate halogenation.

- Straightforward and high-yield.

- Suitable for large-scale synthesis.

- Requires prior halogenation step.

- Possible side reactions such as oligomerization of alkynes.

Hydroamination of Phenylacetylene Derivatives

Hydroamination offers a direct route to primary amines from alkynes.

- Step 1: Start with phenylacetylene.

- Step 2: Subject to catalytic hydroamination using metal catalysts such as platinum, palladium, or nickel complexes with ammonia or primary amines.

- Catalyst: Pt(PPh₃)₄ or Pd/C.

- Solvent: Toluene or ethanol.

- Temperature: 50–100°C.

- Pressure: Ammonia or amine gas, under mild to moderate pressure.

- Studies indicate high regioselectivity for the formation of the para-position primary amine.

- Catalytic systems can be optimized to favor mono-addition, preventing over-reaction.

Synthesis via Multi-Component Reactions (MCRs)

Recent advances utilize multicomponent reactions, notably the Kabachnik–Fields reaction, which combines aldehydes, amines, and phosphites to generate amino phosphonates, which can be further transformed into the target compound.

- Step 1: React 2-alkynylbenzaldehyde with primary amines and dialkyl phosphites in the presence of catalysts like magnesium perchlorate or Lewis acids (e.g., FeCl₃, Yb(OTf)₃).

- Step 2: The resulting amino phosphonate intermediates can be hydrolyzed or reduced to obtain (2-Ethynylphenyl)methanamine.

| Parameter | Typical Value |

|---|---|

| Catalyst | Mg(ClO₄)₂ or Lewis acids (e.g., FeCl₃, Yb(OTf)₃) |

| Solvent | Usually solvent-free or dichloroethane |

| Temperature | 20–100°C, often at or above melting point of mixture |

| Time | 16–24 hours |

- Wu et al. demonstrated efficient synthesis of related aminoalkyl compounds via this route, emphasizing high atom economy and green chemistry principles (see).

Reduction of Nitrile or Isonitrile Precursors

Another approach involves the reduction of phenylacetonitrile or phenylisonitrile derivatives bearing an ethynyl group.

- Step 1: Synthesize phenylacetonitrile or phenylisonitrile with an ethynyl substituent.

- Step 2: Reduce nitriles or isonitriles using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) to give the primary amine.

- Catalyst: Palladium on carbon.

- Solvent: Ethanol or methanol.

- Temperature: Room temperature to 50°C.

- Pressure: 1–5 atm H₂.

- This route is effective for high purity, especially when starting from well-defined nitrile precursors.

Data Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation + Nucleophilic Substitution | Phenylacetylene derivatives | Ammonia or primary amines | Reflux, ethanol/acetonitrile | Simple, scalable | Multi-step, halogenation required |

| Hydroamination | Phenylacetylene | Metal catalysts (Pt, Pd) | 50–100°C, inert atmosphere | Direct, regioselective | Catalyst cost, over-reaction risk |

| Multicomponent Reaction | 2-Alkynylbenzaldehyde, amines, phosphites | Lewis acids, Mg(ClO₄)₂ | 20–100°C, solvent-free | Green, high atom economy | Requires specific starting materials |

| Reduction of Nitriles/Isonitriles | Phenylacetonitrile/phenylisonitrile | Pd/C, H₂ | Room temp, H₂ atmosphere | High purity, straightforward | Precursor synthesis needed |

Notes on Optimization and Validation

- Reaction Monitoring: Use thin-layer chromatography (TLC) and NMR spectroscopy to monitor reaction progress.

- Purity Assessment: Employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm purity and molecular integrity.

- Storage: Store in inert atmosphere at low temperature (2–8°C) to prevent oxidation or polymerization of the alkyne group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethynylphenyl)methanamine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Base-mediated coupling reactions (e.g., using methyl tert-butyl ether and sodium hydroxide for phase separation) can isolate intermediates .

- Step 2 : Reduce intermediates (e.g., imine reduction via catalytic hydrogenation or borane complexes) to yield primary amines .

- Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust pH/temperature to suppress side reactions (e.g., alkyne oligomerization). Use inert atmospheres (N₂/Ar) to stabilize ethynyl groups.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., ethynyl proton at ~2.5–3.5 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to amine and ethynyl hydrophilicity. Poor solubility in water necessitates salt formation (e.g., HCl salt) .

- Stability : Store at 2–8°C under inert gas to prevent oxidation of the ethynyl group. Avoid prolonged exposure to light or acidic conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its interactions with biological targets (e.g., receptors or enzymes)?

- Approach :

- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., GPCRs) based on the compound’s aromatic/alkyne motifs .

- Assays : Use surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant receptor responses .

Q. How should contradictions in reported bioactivity data be addressed (e.g., varying IC50 values across studies)?

- Resolution Strategy :

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) .

- Analytical Cross-Validation : Confirm compound identity and purity via orthogonal methods (e.g., NMR + HPLC-MS) .

- Meta-Analysis : Compare structural analogs (e.g., bromo- or trifluoromethyl-substituted methanamines) to identify substituent effects .

Q. What strategies mitigate instability during in vitro or in vivo studies?

- Stabilization Methods :

- Prodrug Design : Mask the amine group with acid-labile protecting groups (e.g., Boc) to enhance plasma stability .

- Formulation : Use cyclodextrin-based encapsulation to protect the ethynyl moiety from nucleophilic attack .

Methodological Challenges

Q. How can computational modeling predict the compound’s reactivity in click chemistry applications?

- Protocol :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess alkyne reactivity in CuAAC reactions .

- Molecular Dynamics (MD) : Simulate binding kinetics with azide-functionalized biomolecules to optimize reaction yields .

Q. What safety protocols are critical for handling this compound in the lab?

- Safety Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.